5-((1-(Ethylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[(1-ethylsulfonylpiperidin-3-yl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-3-24(21,22)20-10-6-8-14(12-20)11-16-18-17(19-23-16)15-9-5-4-7-13(15)2/h4-5,7,9,14H,3,6,8,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZOSANHBJNYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((1-(Ethylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, supported by data tables and relevant findings from various studies.
Chemical Structure and Properties
The compound belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. The specific structure includes an ethylsulfonyl group attached to a piperidine ring, contributing to its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit broad-spectrum antimicrobial activity. The compound has been evaluated for its efficacy against various microbial strains.
Key Findings:
- A study demonstrated that oxadiazole derivatives could inhibit Mycobacterium tuberculosis (Mtb) effectively. The mechanism involves disrupting cell wall biosynthesis, specifically targeting the enoyl reductase (InhA) enzyme critical for fatty acid synthesis in mycobacteria .
- Molecular docking studies have shown promising binding affinities of oxadiazole compounds to the active sites of bacterial enzymes, suggesting a novel mode of action .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays.
Case Studies:
- Cell Line Studies: In vitro studies on different cancer cell lines (e.g., MCF7 for breast cancer) revealed significant cytotoxic effects. The compound induced apoptosis as evidenced by increased levels of p53 and caspase-3 cleavage .
- IC50 Values: The compound showed promising IC50 values in the low micromolar range against several cancer types, indicating its potential as a therapeutic agent .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | MIC (µM) | Mode of Action |
|---|---|---|---|
| Compound A | Mycobacterium bovis | <0.5 | Inhibition of InhA |
| Compound B | Staphylococcus aureus | 2.0 | Cell wall disruption |
| Compound C | Escherichia coli | 1.5 | DNA synthesis inhibition |
Table 2: Anticancer Activity in Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 0.275 | Apoptosis via caspase activation |
| Other Oxadiazole Derivative A | PC3 | 0.417 | EGFR inhibition |
| Other Oxadiazole Derivative B | SF-295 | 0.350 | Src inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the oxadiazole core, the piperidine ring, and attached aryl groups. Below is a comparative analysis based on evidence from literature and synthetic derivatives:
Substituent Variations on the Piperidine Ring
- Ethylsulfonyl vs. Tosyl Groups: The target compound’s ethylsulfonyl group contrasts with derivatives like 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol (), where a tosyl (p-toluenesulfonyl) group is present.
Piperidine Methyl vs. Unmodified Piperidine :
The methylene linker in the target compound (piperidin-3-ylmethyl) differs from analogs like 3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride (), which lacks a methyl spacer. The methyl group could influence conformational flexibility and receptor binding .
Aryl Group Modifications
- o-Tolyl vs. Other Aryl Substituents: The ortho-methylphenyl group in the target compound contrasts with: 3-(4-Chlorophenyl) in 5-(1-(4-chlorobenzyl)piperidin-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (), where chlorine enhances electronegativity and hydrophobic interactions . 3-(4-Pyridyl) in 1a/1b (), which introduces a basic nitrogen for hydrogen bonding .
Functional Group Additions
- Oxadiazole Core Derivatives: Unlike 5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (), which has a bromophenoxy side chain, the target compound’s ethylsulfonyl-piperidine group offers a distinct electronic profile, favoring interactions with sulfonate-binding enzymes .
Data Tables
Table 1: Key Structural Comparisons
Q & A
Q. Key Reference Methods :
- Iridium-catalyzed amination for regioselective functionalization of piperidine (50°C in DME, Cs₂CO₃ as base) .
- Tosyl chloride-mediated sulfonylation in anhydrous solvents .
How to characterize the structure and purity of this compound?
Basic Research Question
Characterization requires a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole ring and piperidine substitution (e.g., δ 8.0–8.5 ppm for aromatic protons, δ 3.5–4.0 ppm for methylene bridges) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
- HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .
- FTIR : Identify key functional groups (e.g., sulfonyl S=O stretch at 1150–1250 cm⁻¹) .
What initial biological screening approaches are recommended?
Basic Research Question
Prioritize assays based on structural analogs:
- Antifungal Activity : Test against Candida albicans via broth microdilution (MIC₅₀), referencing docking studies with lanosterol 14α-demethylase (PDB: 3LD6) .
- Anticancer Potential : Use MTT assays on breast (T47D) and colorectal (HCT116) cell lines, with flow cytometry to monitor G1-phase arrest and apoptosis .
- Enzyme Inhibition : Screen against lipoxygenase and α-glucosidase (IC₅₀ via UV-Vis kinetics) .
How to analyze structure-activity relationships (SAR) for modifying the oxadiazole core?
Advanced Research Question
SAR studies should focus on substituent effects:
- Oxadiazole Position 5 : Replace methyl groups with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
- Piperidine Substituents : Compare ethylsulfonyl vs. methylsulfonyl groups for solubility and target affinity .
- Ortho-Tolyl Group : Substitute with para-methoxy or nitro groups to evaluate steric and electronic effects on receptor binding .
Q. Methodology :
- Parallel synthesis of analogs using combinatorial chemistry .
- Docking simulations (AutoDock Vina) to predict binding modes with biological targets like TIP47 .
What computational methods predict target interactions?
Advanced Research Question
- Molecular Docking : Use Glide (Schrödinger Suite) to model interactions with enzymes (e.g., 14α-demethylase). Validate with free-energy perturbation (FEP) calculations .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (oxadiazole N-O) and hydrophobic pockets (piperidine sulfonyl group) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability with lipid bilayers for membrane-targeted activity .
How to address conflicting data in biological activity studies?
Advanced Research Question
Discrepancies (e.g., high in vitro vs. low in vivo activity) may arise from:
- Metabolic Instability : Perform microsomal assays (human liver microsomes, CYP450 isoforms) to identify degradation pathways .
- Off-Target Effects : Use CRISPR-Cas9 knockout models to validate target specificity .
- Solubility Limitations : Measure logP (HPLC) and reformulate with cyclodextrins or PEGylation .
Case Study : Compound 1d showed selective apoptosis in T47D cells but inactivity in others, resolved by identifying TIP47 as the target via photoaffinity labeling .
Strategies for improving pharmacokinetic properties?
Advanced Research Question
- Bioavailability : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP (<3) while maintaining permeability (Caco-2 assay) .
- Metabolic Stability : Replace labile esters with bioisosteres (e.g., oxadiazole → triazole) .
- In Vivo Testing : Administer 10 mg/kg (IP) in rodent models, monitoring plasma half-life via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
